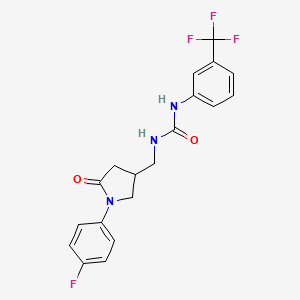

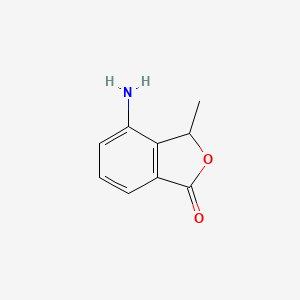

4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one” is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .Wissenschaftliche Forschungsanwendungen

Energetic Material Synthesis

The compound has been used in the synthesis of new energetic materials . Specifically, it has been incorporated into polyvalent ionic energetic salts, which have shown excellent performance and reliable safety . The compound’s multiple modification sites allow it to be chemically modified with different groups, enhancing the physical and chemical properties of the resulting ionic salts .

Antimicrobial Agents

Benzofuran derivatives, including “4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one”, have been identified as promising scaffolds for the development of antimicrobial agents . These compounds have shown potential in the treatment of microbial diseases, and ongoing research aims to fully utilize their therapeutic potential .

Anticancer Activities

Some substituted benzofurans, including “this compound”, have shown significant anticancer activities . For example, one derivative was found to have significant cell growth inhibitory effects on various types of cancer cells .

Herbicidal Applications

Benzofuran derivatives have been found to exhibit herbicidal activities . This makes “this compound” a potential candidate for the development of new herbicides .

Antioxidant Applications

The compound has also been associated with antioxidant activities . This suggests potential applications in the development of antioxidant therapies or supplements .

Anti-inflammatory Applications

Benzofuran derivatives, including “this compound”, have shown anti-inflammatory activities . This opens up potential applications in the treatment of inflammatory diseases .

Antifungal Applications

The compound has shown potential in the development of antifungal agents . Specific substituents on the benzofuran ring can significantly affect the antifungal activity of the resulting compounds .

Anti-rotavirus Applications

Benzofuran derivatives have been associated with anti-rotavirus activities . This suggests that “this compound” could be used in the development of treatments for rotavirus infections .

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or activity.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial growth and replication (in the case of antibacterial activity), oxidative stress response (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may inhibit cell growth and proliferation (in the case of anti-tumor activity), inhibit bacterial growth and replication (in the case of antibacterial activity), reduce oxidative stress (in the case of anti-oxidative activity), and inhibit viral replication (in the case of anti-viral activity) .

Action Environment

It is generally considered to be air stable . The compound’s activity may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Eigenschaften

IUPAC Name |

4-amino-3-methyl-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-8-6(9(11)12-5)3-2-4-7(8)10/h2-5H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLARWMMQYDRQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2N)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848386.png)

![{3-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]propyl}(2-methoxyethyl)methylamine](/img/structure/B2848390.png)